4-{2-[3-fluoro-4-(propan-2-yloxy)phenyl]-2-oxoethyl}-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione
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Overview
Description
The compound “4-{2-[3-fluoro-4-(propan-2-yloxy)phenyl]-2-oxoethyl}-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione” is a complex organic molecule. It has a molecular weight of 362.435 Da . The systematic name of the compound is (6S)-6-cyclopentyl-6-[2-(3-fluoro-4-isopropoxyphenyl)ethyl]-4-hydroxy-5,6-dihydro-2H-pyran-2-one .
Molecular Structure Analysis
The compound’s structure can be represented by the SMILES string:CC(C)Oc1ccc(CC[C@]2(CC(=CC(=O)O2)O)C3CCCC3)cc1F
. This representation indicates the presence of various functional groups and the stereochemistry of the molecule . Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, related compounds have been studied. For instance, docking studies have been performed on 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline derivatives complexed with c-Met kinase to study the orientations and preferred active conformations of these inhibitors .Physical and Chemical Properties Analysis
The compound has a formal charge of 0 and contains 53 atoms (26 without Hydrogen) . The compound’s physical properties such as density, boiling point, and vapor pressure are not available in the literature I retrieved.Properties
IUPAC Name |
4-[2-(3-fluoro-4-propan-2-yloxyphenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO5/c1-12(2)27-19-9-8-14(10-16(19)22)17(24)11-23-20(25)13(3)28-18-7-5-4-6-15(18)21(23)26/h4-10,12-13H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUAZLXPLNMGDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC(=C(C=C3)OC(C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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